

Comparative analysis of the biological activity of pyridazine versus pyrazine derivatives

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Compound of Interest

Compound Name: 3-Hydrazino-6-phenylpyridazine

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A Comparative Analysis of the Biological Activity of Pyridazine and Pyrazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridazine and pyrazine are two important classes of nitrogen-containing heterocyclic compounds that form the core scaffolds of numerous biologically active molecules. Both are six-membered aromatic rings containing two nitrogen atoms, but their arrangement differs: pyridazine has them in adjacent positions (1,2-diazine), while pyrazine has them in a para-arrangement (1,4-diazine). This seemingly subtle structural difference can significantly influence their physicochemical properties and their interactions with biological targets, leading to a diverse range of pharmacological activities. This guide provides an objective comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of pyridazine and pyrazine derivatives, supported by experimental data, detailed protocols, and pathway visualizations to aid researchers in drug discovery and development.

Anticancer Activity

Both pyridazine and pyrazine derivatives have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways crucial for cancer cell proliferation, survival, and angiogenesis.

Data Presentation: Anticancer Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for representative pyridazine and pyrazine derivatives against various cancer cell lines. It is important to note that the data are collated from different studies and direct comparison should be made with caution as experimental conditions may vary.

Table 1: Anticancer Activity of Pyridazine Derivatives

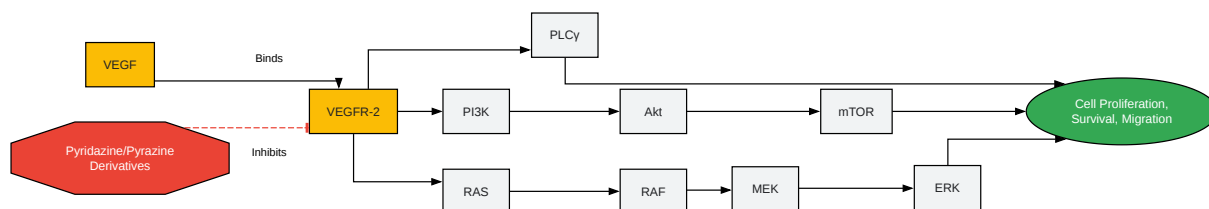
Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
Pyrazolo[3,4-d]pyridazinone	Compound 38	FGFR-overexpressing cells	Potent (specific values not detailed in abstract)	[1]
Phenyl dihydropyridazinone	Thiourea series	B-Raf expressing cells	24.97 - 35.59 nM	[1]
Pyridazinone	Compound 3g	COX-2 expressing cells	0.04384	[2]
Pyridazinone	Compound 6a	COX-2 expressing cells	0.05301	[2]
Pyridazinone	Compound 5a	COX-2 expressing cells	0.77	[3]
Pyridazinone	Compound 5f	COX-2 expressing cells	1.89	[3]

Table 2: Anticancer Activity of Pyrazine Derivatives

Compound Class	Derivative	Cancer Cell Line	IC50 (μM)	Reference
[4][5] [6]triazolo[4,3-a]pyrazine	Compound 17I	A549 (Lung)	0.98	[6]
[4][5] [6]triazolo[4,3-a]pyrazine	Compound 17I	MCF-7 (Breast)	1.05	[6]
[4][5] [6]triazolo[4,3-a]pyrazine	Compound 17I	Hela (Cervical)	1.28	[6]
Imidazo[1,2-a]pyrazine	Representative compound	Hep-2 (Laryngeal)	11	[4]
Imidazo[1,2-a]pyrazine	Representative compound	HepG2 (Liver)	13	[4]
Imidazo[1,2-a]pyrazine	Representative compound	MCF-7 (Breast)	11	[4]

Signaling Pathway: VEGFR-2 Inhibition

A common mechanism for the anticancer activity of both pyridazine and pyrazine derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.

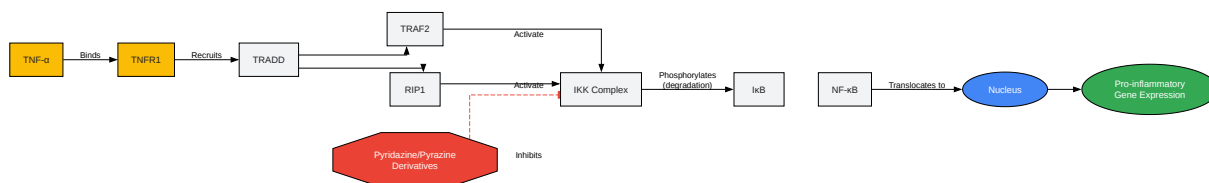
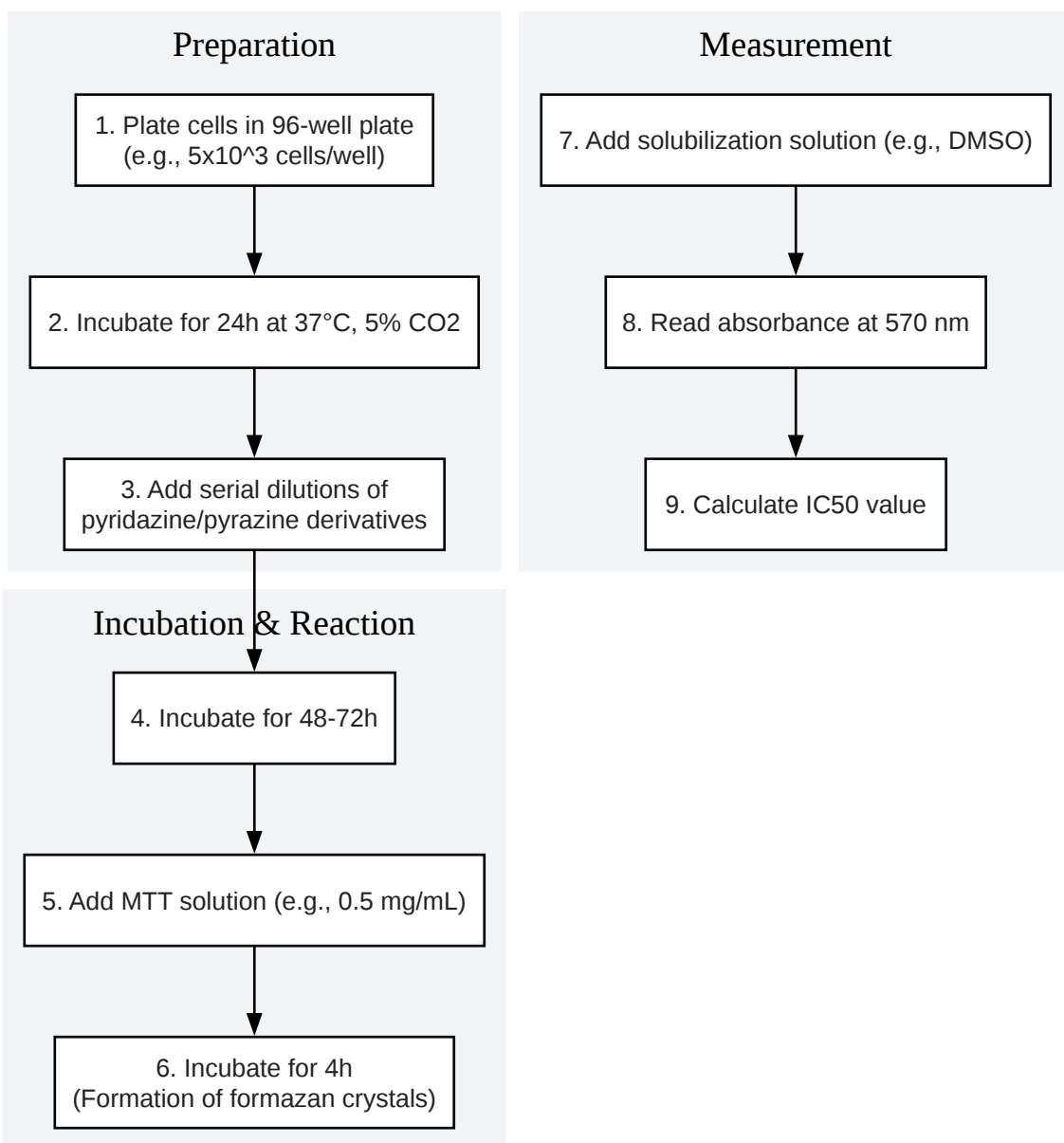


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Caption: VEGFR-2 signaling pathway and point of inhibition.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.



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